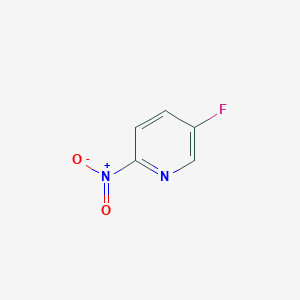

5-Fluoro-2-nitropyridine

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine derivatives are ubiquitous in both natural products and synthetic compounds, a testament to their profound impact on chemical and life sciences. researchgate.net The pyridine ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov Its presence can significantly influence a molecule's biological activity, solubility, and metabolic stability. jchemrev.com In medicinal chemistry, pyridine-containing drugs are used to treat a wide array of conditions, including infections, cancer, and neurological disorders. mdpi.comresearchgate.net The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a favored scaffold in the quest for new and improved therapeutic agents. enpress-publisher.com Beyond medicine, pyridine derivatives are integral to the development of dyes, catalysts, and ligands for organometallic chemistry. nih.govmdpi.com

Importance of Nitropyridines as Key Precursors and Bioactive Scaffolds in Advanced Organic Chemistry

Among the vast family of pyridine derivatives, nitropyridines stand out for their synthetic utility and inherent biological potential. mdpi.com The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the pyridine ring, facilitating a range of chemical transformations. uvic.ca This electronic perturbation makes nitropyridines valuable precursors for the synthesis of a diverse array of more complex heterocyclic systems. mdpi.comnih.gov The nitro group itself can be readily transformed into other functional groups, such as amines, providing a gateway to a host of substituted pyridines. nbinno.com Furthermore, nitropyridines themselves have demonstrated a spectrum of biological activities, including anticancer and antifungal properties. mdpi.com Their role as versatile intermediates and bioactive scaffolds underscores their importance in the strategic design of new molecules in advanced organic synthesis. mdpi.comcncb.ac.cn

Overview of Fluorinated Pyridines in Strategic Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This "fluorine effect" is a powerful tool in modern drug design and materials science. acs.org Fluorinated pyridines, in particular, have garnered significant attention due to the unique combination of the pyridine core's attributes with the specific effects of fluorine substitution. acs.org The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the basicity of the pyridine nitrogen. acs.orgchemeurope.com These modifications can lead to compounds with enhanced therapeutic efficacy and improved pharmacokinetic profiles. uni-muenster.de The strategic incorporation of fluorine into pyridine rings is a key strategy for fine-tuning molecular properties and developing next-generation pharmaceuticals and advanced materials. mdpi.commdpi.com

Current Research Trajectories and Academic Focus on 5-Fluoro-2-nitropyridine

Within the specialized class of fluorinated nitropyridines, this compound has emerged as a compound of significant academic and industrial interest. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the pyridine ring, creates a highly reactive and versatile building block for organic synthesis. ontosight.aicdnsciencepub.com Current research is actively exploring the synthetic potential of this compound, leveraging its reactivity to construct complex molecular architectures. ontosight.ai The compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com Academic investigations are focused on understanding its reaction mechanisms and expanding its applications in areas such as medicinal chemistry and materials science. The specific arrangement of the fluoro and nitro substituents makes it a valuable tool for creating compounds with potential biological activities, including anticancer and antibacterial properties. ontosight.aichemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 779345-37-8 |

| Molecular Formula | C5H3FN2O2 |

| Molecular Weight | 142.09 g/mol |

| Physical Form | Solid |

| Boiling Point | 245.05 °C at 760 mmHg |

| Density | 1.439 g/cm³ |

| Refractive Index | 1.538 |

Note: The data in this table is compiled from various chemical suppliers and databases. synquestlabs.comsigmaaldrich.comupfluorochem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFYNRVHPARGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587792 | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779345-37-8 | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Fluoro 2 Nitropyridine

Established Synthetic Pathways

The primary and most direct route for the synthesis of 5-Fluoro-2-nitropyridine involves the nitration of a fluorinated pyridine (B92270) precursor. An alternative, though less direct, approach involves the introduction of the fluorine atom onto a pre-existing nitropyridine structure via diazotization-fluorination reactions.

Nitration of 5-Fluoro-2-aminopyridine

A key method for synthesizing this compound is through the direct nitration of 5-Fluoro-2-aminopyridine. This process transforms the amino group into a nitro group while the fluorine atom remains on the pyridine ring. The reaction is typically carried out in a strong acidic medium at controlled temperatures. chemicalbook.com

The successful synthesis of this compound via nitration hinges on carefully controlled reaction conditions. A common procedure involves using a mixture of concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). chemicalbook.com The reaction is initiated at a low temperature, typically 0°C, to manage the exothermic nature of the nitration process.

A representative experimental setup involves the slow addition of 5-Fluoro-2-aminopyridine to a pre-cooled solution of concentrated sulfuric acid and hydrogen peroxide. chemicalbook.com After the initial addition, the reaction mixture is allowed to warm to room temperature and stirred for an extended period, often around 20 hours, to ensure the reaction proceeds to completion. chemicalbook.com The stoichiometry involves using the aminopyridine as the limiting reagent, with an excess of the nitrating mixture.

Table 1: Optimized Reaction Conditions for Nitration of 5-Fluoro-2-aminopyridine

| Parameter | Value/Condition |

|---|---|

| Starting Material | 5-Fluoro-2-aminopyridine |

| Reagents | Concentrated H₂SO₄, 3% H₂O₂ |

| Initial Temperature | 0°C |

| Reaction Temperature | Warmed to Room Temperature |

| Reaction Time | 20 hours |

This data is based on a specific laboratory procedure and may be subject to variation. chemicalbook.com

This nitration method has been shown to produce this compound in good yields. Following the 20-hour reaction period and subsequent work-up involving extraction with ethyl acetate, a yield of 77% has been reported. chemicalbook.com The resulting product is typically a light brown oil. chemicalbook.com For many subsequent applications, this level of purity is sufficient, and the product can be used without further purification steps. chemicalbook.com The purity of related compounds, such as 2-amino-5-nitropyridine (B18323) prepared through similar nitration and rearrangement processes, has been reported to be as high as 99.4%. dissertationtopic.net

Diazotization-Fluorination Techniques (e.g., Schiemann Reaction)

The introduction of a fluorine atom onto an aromatic ring can also be achieved via diazotization of an amino group, followed by fluorination, a process famously realized in the Balz-Schiemann reaction. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org

While not the primary route to this compound, the Schiemann reaction is highly relevant to pyridine architectures. For instance, a multi-step synthesis of 2-amino-5-fluoropyridine (B1271945) utilizes a diazotization-Schiemann reaction on a 2-acetamido-5-aminopyridine precursor. dissertationtopic.netresearchgate.net This demonstrates the feasibility of forming a C-F bond on the pyridine ring using this method. Theoretically, one could synthesize this compound by applying the Schiemann reaction to a 2-amino-5-nitropyridine precursor. The process would involve converting the amino group of 2-amino-5-nitropyridine into a diazonium salt, which is then thermally decomposed to yield the final fluorinated product. wikipedia.org The reaction has been shown to be applicable to heteroaromatic systems, further supporting its potential use in this context. nih.govacs.org

Despite its utility, the traditional Balz-Schiemann reaction presents several challenges. A significant limitation is the need for high temperatures for the thermal decomposition of the isolated diazonium tetrafluoroborate salt, which can lead to the thermal destruction of sensitive starting materials or products. nih.govacs.org The reaction's yields can be inconsistent and highly dependent on the structure of the substrate. nih.govacs.org

Another major challenge is the handling of aryldiazonium salts, which can be thermally unstable and potentially explosive, posing a safety risk, especially on a larger scale. researchgate.netjove.com The reaction can also suffer from the formation of side products. jove.com To address these issues, various modifications have been developed, including the use of different counterions like hexafluorophosphates (PF₆⁻), conducting the reaction in ionic liquids, or employing continuous flow reactors to avoid the isolation of the hazardous diazonium intermediate. wikipedia.orgresearchgate.netjove.comresearchgate.net Alternative one-pot methods using reagents like hydrogen fluoride-pyridine or effecting diazotization with nitrosonium salts have also been explored to improve safety and efficiency. wikipedia.orgresearchgate.net

Advanced and Emerging Synthetic Routes

The synthesis of this compound has evolved beyond traditional methods, with modern research focusing on advanced strategies that offer improved efficiency, safety, and sustainability. These emerging routes leverage technologies like continuous-flow processing, microwave-assisted reactions, and biocatalysis to overcome the limitations of conventional batch synthesis.

Continuous-Flow Synthesis Processes

Continuous-flow synthesis is emerging as a superior alternative to traditional batch processing for nitration reactions, which are often dangerously exothermic and involve unstable intermediates. nih.govchemistryviews.org This technology offers significant improvements in heat and mass transfer, allowing for precise control over reaction conditions. nih.govuc.pt By minimizing the reaction volume at any given time, continuous-flow systems inherently enhance safety, a critical consideration when handling potent nitrating agents like nitric acid. nih.gov

The automated and contained nature of flow platforms reduces the risks associated with handling explosive or toxic reagents. chemistryviews.org This methodology has been successfully applied to the synthesis of various nitroaromatic compounds, demonstrating benefits such as improved reproducibility, higher yields, and reduced waste generation. chemistryviews.org For the synthesis of nitropyridine derivatives, a flow-based approach can enable a safer, more efficient, and highly automated production process. chemistryviews.org

Key Advantages of Continuous-Flow Nitration:

| Feature | Benefit | Source |

| Enhanced Heat & Mass Transfer | Precise temperature control, preventing runaway reactions. | nih.govuc.pt |

| Small Reaction Volumes | Significantly improves safety by minimizing the amount of hazardous material present. | nih.gov |

| Automation & Containment | Reduces operator exposure and ensures high reproducibility. | chemistryviews.org |

| Process Intensification | Can lead to higher throughput and more efficient production in a smaller footprint. | uc.pt |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, offering distinct advantages over conventional heating methods. semanticscholar.orgmdpi.com For the synthesis of nitropyridine derivatives, microwave irradiation can significantly shorten reaction times, often from hours to minutes, while simultaneously improving product yields. mdpi.comepa.gov This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. semanticscholar.org

The application of microwave technology has been shown to be effective in various reactions for synthesizing pyridine scaffolds, including cyclocondensations and multicomponent reactions. mdpi.com In many cases, these protocols lead to higher yields and cleaner reaction profiles with fewer side-products compared to traditional methods. mdpi.com Solvent-free microwave-assisted synthesis further enhances the green credentials of this technique by eliminating the need for potentially harmful solvents. mdpi.com

Biocatalytic and Enzymatic Approaches to Nitration

Biocatalysis presents a green and highly selective alternative to traditional chemical nitration, which often suffers from harsh conditions, poor selectivity, and significant environmental impact. nih.govresearchgate.net Enzymes, such as cytochrome P450s and peroxidases, have demonstrated the ability to perform direct aromatic nitration under mild, aqueous conditions. nih.govresearchgate.net

Nature has evolved several biological strategies for producing nitrated compounds, and harnessing these enzymatic pathways offers unique advantages. nih.gov Key benefits include:

High Regioselectivity: Enzymes can install nitro groups at specific positions on an aromatic ring, avoiding the formation of unwanted isomers and simplifying purification processes. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at ambient temperature and pressure, reducing energy consumption and avoiding the use of corrosive acids.

Improved Safety and Sustainability: This approach eliminates the need for hazardous reagents and minimizes the generation of toxic waste. nih.govresearchgate.net

Research has focused on engineering enzymes like the P450 TxtE to act as efficient nitration biocatalysts for a broad range of substrates. nih.gov While still an emerging field, these enzymatic methods hold the potential to revolutionize the synthesis of nitroaromatic compounds, including this compound, by offering a more sustainable and selective manufacturing route. researchgate.net

Fluorodenitration via 2-Pyridyltrialkylammonium Salts

A modern and facile route to 2-fluoropyridines involves the use of 2-pyridyltrialkylammonium salts as versatile intermediates. acs.orgnih.gov This method begins with readily available pyridine N-oxides, which are converted into stable and isolable 2-pyridyltrialkylammonium salts under mild, metal-free conditions. nih.gov

These ammonium (B1175870) salts serve as excellent precursors for nucleophilic fluorination. nih.gov The subsequent fluorodenitration step, often mediated by a fluoride source like tetrabutylammonium fluoride (TBAF), proceeds efficiently under mild conditions to yield the desired 2-fluoropyridine derivative. acs.orgsemanticscholar.orgnih.gov This strategy is particularly effective for pyridines with nitro groups at the 2- or 4-position. acs.orgsemanticscholar.org The broad functional group compatibility and the use of accessible starting materials make this a highly attractive and broadly applicable method for synthesizing complex fluoropyridines. acs.orgnih.gov

Reaction Pathway Overview:

| Step | Description | Key Features | Source |

| 1. Activation | Pyridine N-oxide is reacted to form a 2-pyridyltrialkylammonium salt. | Mild, metal-free conditions; forms a stable, isolable intermediate. | nih.gov |

| 2. Fluorination | The ammonium salt undergoes nucleophilic substitution with a fluoride source. | Efficient displacement of the nitro group; compatible with various functional groups. | acs.orgsemanticscholar.org |

Green Chemistry Principles Applied to this compound Synthesis

Key green chemistry strategies applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal by-products. instituteofsustainabilitystudies.comyoutube.com

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. instituteofsustainabilitystudies.comnih.gov

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. nih.gov

Environmentally Benign Solvent Systems

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass in a reaction and contributing significantly to waste. skpharmteco.comgreenchemistry-toolkit.org A core tenet of green chemistry is to reduce or replace the use of hazardous auxiliary substances like solvents. nih.govskpharmteco.com

In the context of nitropyridine synthesis, traditional solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various chlorinated solvents are coming under increased scrutiny due to their toxicity and environmental persistence. The focus has shifted towards identifying and implementing safer, more environmentally benign alternatives. skpharmteco.com

Examples of Greener Solvent Approaches:

| Approach | Description | Potential Application | Source |

| Solvent Replacement | Swapping hazardous solvents for greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methylTHF). | Using a less toxic solvent for nitration or fluorination steps. | nih.govacs.org |

| Solvent Reduction | Designing processes that use higher concentrations of reactants to minimize the total volume of solvent required. | Optimizing reaction conditions to reduce the solvent-to-product ratio. | acs.org |

| Solvent-Free Reactions | Conducting reactions in the absence of any solvent, often with the aid of microwave irradiation or ball-milling techniques. | Performing a solid-state reaction to avoid solvent use entirely. | nih.gov |

By carefully selecting solvents that have reduced toxicity, are biodegradable, and have a lower life-cycle environmental impact, the synthesis of this compound can be made significantly more sustainable. skpharmteco.com

By-product Formation and Sustainable Management Strategies

The synthesis of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries, is often accompanied by the formation of various by-products. The effective management of these by-products is paramount for ensuring the economic viability, safety, and environmental sustainability of the manufacturing process. This section delves into the common by-products generated during the synthesis of this compound and explores sustainable strategies for their management.

The primary route to this compound typically involves the nitration of 2-Amino-5-fluoropyridine. This electrophilic substitution reaction, while targeting the position ortho to the fluorine atom and para to the amino group, is not perfectly selective. Consequently, a notable by-product is the isomeric 5-fluoro-3-nitropyridine. The regioselectivity of the nitration of 2-aminopyridine (B139424) derivatives is influenced by a variety of factors, including the nature of the nitrating agent, the reaction temperature, and the solvent system employed. Research on the nitration of 2-aminopyridine indicates that while the 5-nitro isomer is the major product, the 3-nitro isomer is a consistent by-product.

Beyond the isomeric by-product, other impurities can arise from incomplete reactions or side reactions. These may include unreacted 2-Amino-5-fluoropyridine and potential degradation products. The harsh acidic conditions and strong oxidizing agents used in nitration can sometimes lead to the formation of hydroxylated species or other oxidized impurities, although specific research on these for this compound synthesis is limited.

Sustainable management of these by-products is a critical aspect of green chemistry and responsible manufacturing. The strategies can be broadly categorized into waste minimization at the source, separation and purification, and waste treatment.

Waste Minimization:

Optimizing reaction conditions is the most effective way to minimize by-product formation. This includes fine-tuning the temperature, reaction time, and the ratio of reactants and reagents. The use of more selective nitrating agents can also significantly improve the yield of the desired product and reduce the generation of isomeric impurities. Process intensification, such as the use of microreactors, can offer better control over reaction parameters, leading to higher selectivity and reduced waste.

Separation and Purification:

The separation of the desired this compound from its isomers and other impurities is a key challenge. Techniques such as fractional distillation, crystallization, and chromatography are commonly employed. The choice of method depends on the physical and chemical properties of the compounds in the mixture. Developing efficient separation processes is crucial not only for obtaining a high-purity final product but also for potentially recovering and repurposing the by-products.

Sustainable Waste Management Strategies:

For the unavoidable waste streams, sustainable management practices are essential. These include:

Solvent Recycling: The solvents used in the reaction and purification steps should be recovered and recycled to the greatest extent possible.

Waste Stream Treatment: Aqueous waste streams, often acidic and containing residual nitrates and organic compounds, require neutralization and treatment before discharge. Biological treatment methods or advanced oxidation processes can be employed to reduce the chemical oxygen demand (COD) and toxicity of the wastewater.

By-product Valorization: Ideally, by-products should be considered as potential resources. For example, there may be applications for 5-fluoro-3-nitropyridine in other areas of chemical synthesis. Research into the potential uses of such isomers can turn a waste product into a valuable co-product.

Thermal Destruction: For waste that cannot be recycled or treated through other means, incineration under controlled conditions to recover energy can be a final option.

Table of Potential By-products in the Synthesis of this compound

| By-product Name | Chemical Formula | Formation Pathway |

| 5-Fluoro-3-nitropyridine | C₅H₃FN₂O₂ | Isomeric by-product from the nitration of 2-Amino-5-fluoropyridine. |

| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | Unreacted starting material. |

| Hydroxylated Pyridines | Varies | Potential side reaction under harsh nitrating conditions. |

Table of Sustainable Management Strategies

| Strategy | Description | Applicability |

| Process Optimization | Fine-tuning reaction parameters (temperature, stoichiometry) to maximize selectivity. | Applicable to all synthesis routes to minimize by-product formation at the source. |

| Advanced Separation Techniques | Employing methods like preparative chromatography to efficiently separate isomers. | Crucial for obtaining high-purity product and potentially recovering by-products. |

| Solvent Recovery and Recycling | Distillation and other techniques to purify and reuse solvents from the process. | Reduces solvent consumption and waste generation. |

| Aqueous Waste Treatment | Neutralization followed by biological or chemical treatment of wastewater. | Essential for environmental compliance and protection of aquatic ecosystems. |

| By-product Valorization | Investigating and developing applications for isolated by-products. | Transforms waste into a potential revenue stream, contributing to a circular economy. |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine (B92270) ring of 5-Fluoro-2-nitropyridine. This reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the electronic properties of the substituents on the aromatic ring.

Substitution Patterns at the Pyridine Ring

In this compound, the pyridine ring is activated towards nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing nitro group are the most electrophilic and, therefore, the most likely sites for nucleophilic substitution. In this specific isomer, the fluorine atom is located at the 5-position, which is para to the nitro group at the 2-position.

The regioselectivity of SNAr reactions on substituted pyridines is dictated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex. For this compound, nucleophilic attack is anticipated to occur predominantly at the carbon atom bearing the fluorine atom (C5). This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.

While substitution at the position ortho to the nitro group (C3) is also electronically favorable, the fluorine atom at C5 is an excellent leaving group, further promoting substitution at this position. Therefore, the primary substitution pattern observed in SNAr reactions of this compound is the displacement of the fluoride (B91410) ion by a nucleophile.

| Position of Attack | Relative Rate | Reasoning |

|---|---|---|

| C5 (para to NO2) | Major | Strong activation by the para-nitro group and the presence of a good leaving group (F-). |

| C3 (ortho to NO2) | Minor/Negligible | While activated by the nitro group, this position lacks a suitable leaving group. |

| C4, C6 | Negligible | These positions are not sufficiently activated for nucleophilic attack. |

Electronic Influence of Nitro and Fluoro Groups on Reactivity

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic properties of both the nitro and fluoro substituents.

The nitro group at the 2-position is a powerful electron-withdrawing group, both through inductive (-I) and resonance (-M) effects. This group deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. By withdrawing electron density from the ring, the nitro group stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. The para-position to the nitro group experiences the most significant electronic activation, making C5 the prime target for nucleophiles.

Scope of Nucleophiles and Optimized Reaction Parameters

A wide array of nucleophiles can be employed in the SNAr reactions of this compound, leading to the formation of diverse functionalized pyridine derivatives. The scope of nucleophiles generally includes:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides are commonly used to introduce alkoxy and aryloxy groups, respectively.

Nitrogen Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) react readily to form substituted aminopyridines. Ammonia (B1221849) can also be used to introduce a primary amino group.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are effective for the introduction of thioether moieties.

The reaction conditions for SNAr reactions of this compound are typically straightforward but may require optimization depending on the nucleophilicity of the attacking species. Common parameters include:

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the reaction.

Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate, although highly reactive nucleophiles may react at room temperature.

Base: When using neutral nucleophiles like amines or thiols, a base (e.g., potassium carbonate, triethylamine) is often added to deprotonate the nucleophile and increase its reactivity, or to neutralize the HF formed during the reaction.

| Nucleophile Type | Typical Reagents | Solvent | Temperature Range | Base (if needed) |

|---|---|---|---|---|

| Oxygen | NaOR, KOR, ArOH | DMF, DMSO, THF | RT to 100 °C | NaH, K2CO3 (for ArOH) |

| Nitrogen | RNH2, R2NH, NH3 | DMF, DMSO, MeCN | RT to 120 °C | K2CO3, Et3N |

| Sulfur | NaSR, KSR, RSH | DMF, DMSO, EtOH | RT to 80 °C | NaH, K2CO3 (for RSH) |

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a facile route to 5-fluoro-2-aminopyridine, a key intermediate in the synthesis of various biologically active molecules. Several methodologies can be employed for this transformation.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of nitroarenes include:

Palladium on carbon (Pd/C): This is one of the most widely used and versatile catalysts for this transformation. It is generally effective under mild conditions of temperature and pressure.

Platinum(IV) oxide (PtO2, Adams' catalyst): This is another highly active catalyst that can be used for the reduction of nitro groups.

Raney Nickel (Raney Ni): This catalyst is also effective but is sometimes more reactive and can lead to the reduction of other functional groups if not used selectively.

The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate. The choice of solvent and reaction conditions (temperature, pressure of H2) can be optimized to achieve high yields and selectivity. For the reduction of this compound, care must be taken to avoid dehalogenation (loss of the fluorine atom), which can sometimes occur under harsh hydrogenation conditions.

Application of Alternative Reducing Agents

Besides catalytic hydrogenation, several other reducing agents can be employed for the conversion of the nitro group in this compound to an amine. These methods can be advantageous when catalytic hydrogenation is not feasible or when specific chemoselectivity is required.

Some common alternative reducing agents include:

Metal/Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). For instance, tin(II) chloride (SnCl2) in concentrated HCl is a common and effective reagent for this purpose.

Sodium Dithionite (Na2S2O4): This is a mild reducing agent that can be used in aqueous or mixed aqueous-organic solvent systems. It is often used for the reduction of nitro groups in sensitive molecules.

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate, formic acid, or hydrazine (B178648), in the presence of a catalyst like Pd/C. This technique avoids the need for handling gaseous hydrogen, making it a safer and more convenient alternative in some laboratory settings.

| Method | Reagents | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C (or PtO2, Raney Ni) | EtOH, MeOH; RT-50 °C; 1-50 atm H2 | Clean reaction, high yield | Requires H2 gas, potential for dehalogenation |

| Metal/Acid | SnCl2·2H2O/HCl; Fe/HCl; Zn/HCl | EtOH, H2O; Reflux | Inexpensive, robust | Harsh acidic conditions, workup can be tedious |

| Sodium Dithionite | Na2S2O4 | H2O/Dioxane; RT-80 °C | Mild conditions | May require phase transfer catalyst |

| Transfer Hydrogenation | HCO2NH4, Pd/C | MeOH; Reflux | No H2 gas needed, generally mild | Donor can be expensive |

Formation of Key Aminopyridine Intermediates

A primary pathway to valuable aminopyridine intermediates from this compound involves the reduction of the nitro group. This transformation is a common and effective strategy in organic synthesis to convert nitroaromatic compounds into their corresponding amines. For instance, the reduction of a related compound, 2-acetamido-5-nitropyridine, has been successfully achieved using reagents like hydrazine hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst in ethanol at elevated temperatures, yielding the aminopyridine in high purity. dissertationtopic.net Similarly, iron powder in the presence of an acid like acetic acid is another established method for the reduction of nitro groups on pyridine rings. semanticscholar.orgdissertationtopic.net

These reduction methods are generally applicable to nitropyridines and are expected to efficiently convert this compound to 5-fluoropyridin-2-amine. The resulting 5-fluoropyridin-2-amine is a significant building block in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. nbinno.com The synthesis of 2-amino-5-fluoropyridine (B1271945) often involves a multi-step process that can include nitration, acetylation, reduction of the nitro group, and a Schiemann reaction. dissertationtopic.netdissertationtopic.netresearchgate.net A more direct two-step process has also been described, starting with a halogen exchange reaction on a 2-nitro-5-halogenated pyridine to introduce the fluorine, followed by the reduction of the nitro group. wipo.int

| Precursor | Reagents/Conditions | Product | Yield |

| 2-acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C, Ethanol, 80°C | 2-acetamido-5-aminopyridine | 93.26% |

| 4-nitropyridine-N-oxide | Iron, Acetic Acid, Reflux | 4-aminopyridine | Quantitative |

| 2-nitro-5-halogenated pyridine | 1. Fluorinating agent (e.g., KF) 2. Reducing agent (e.g., H₂) | 2-amino-5-fluoropyridine | Not specified |

Oxidation Reactions Involving the this compound Core

The pyridine ring, while aromatic, contains a nitrogen atom that can be susceptible to oxidation, leading to the formation of N-oxides. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.

The oxidation of the nitrogen atom in the pyridine ring is a well-established reaction that can be achieved using various oxidizing agents. wikipedia.org Common reagents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid like acetic acid or a rhenium-based catalyst. google.comorganic-chemistry.orgbme.hu For example, a practical synthesis of a derivative of the peptide deformylase inhibitor LBM415 involves the oxidation of the pyridine nitrogen on a (2S)-N-(5-fluoro-2-pyridinyl) intermediate. researchgate.net

The general protocol for N-oxide formation involves treating the pyridine derivative with the chosen oxidant in a suitable solvent. For instance, using m-CPBA in a solvent like dichloromethane (B109758) is a common procedure. google.com The resulting N-oxide can then be isolated after an aqueous workup to remove the acid by-product. google.com The formation of the N-oxide group significantly impacts the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. wikipedia.org

| Pyridine Substrate | Oxidizing Agent | Solvent | Product |

| Pyridine derivatives | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Pyridine-N-oxide derivative |

| Pyridine derivatives | Hydrogen Peroxide / Acetic Acid | Acetic Acid | Pyridine-N-oxide derivative |

| Tertiary nitrogen compounds | Sodium Percarbonate / Rhenium catalyst | Not specified | N-oxides |

In the synthesis of pyridine-N-oxides, the primary by-product is typically derived from the oxidizing agent itself. When m-chloroperoxybenzoic acid (m-CPBA) is used, the main by-product is m-chlorobenzoic acid. google.com This can be readily separated from the desired N-oxide product by adjusting the pH of the reaction mixture and performing an extraction. google.com

Other potential side reactions can occur, especially under harsh conditions or with sensitive substrates. Over-oxidation or decomposition of the starting material or product can lead to a mixture of undesired compounds. For instance, in the reduction of 4-nitropyridine-N-oxide, by-products such as 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine have been observed. semanticscholar.org While specific by-products for the oxidation of this compound are not detailed in the provided sources, general principles of oxidation chemistry suggest that careful control of reaction conditions is crucial to minimize the formation of impurities. bme.hu

Exploration of Other Reactive Transformations

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the electronegativity of the fluorine atom and the pyridine nitrogen, activates the ring towards attack by nucleophiles. pressbooks.pubwikipedia.org The fluorine atom at the 2-position is a particularly good leaving group in SNAr reactions, often better than other halogens. youtube.commasterorganicchemistry.com

This reactivity allows for the displacement of the fluoride by a variety of nucleophiles. Studies on the closely related 2-fluoro-5-nitropyridine (B1295090) have shown that it reacts readily with:

Oxygen nucleophiles: Sodium methoxide displaces the fluoride to form 2-methoxy-5-nitropyridine.

Nitrogen nucleophiles: Amines such as o-toluidine, and amino acid esters like glycine (B1666218) ethyl ester and phenylalanine, react to give the corresponding N-substituted 2-amino-5-nitropyridines.

These transformations highlight the versatility of fluoronitropyridines as precursors for a wide range of substituted pyridine derivatives. nih.gov

Detailed Mechanistic Investigations and Kinetic Studies

The reactions of fluoronitropyridines, particularly nucleophilic aromatic substitutions, have been the subject of mechanistic and kinetic studies to understand the factors governing their reactivity.

The predominant mechanism for nucleophilic substitution on activated aromatic rings like this compound is the SNAr (addition-elimination) mechanism. pressbooks.pubwikipedia.org This pathway involves two distinct steps:

Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubwikipedia.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group and the pyridine nitrogen, which stabilizes the intermediate. pressbooks.pub This initial attack and the disruption of aromaticity is the slow, rate-determining step of the reaction. youtube.commasterorganicchemistry.com

Elimination Step (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. pressbooks.pubwikipedia.org

Kinetic studies support this two-step mechanism. For bimolecular nucleophilic substitution, the reaction rate is dependent on the concentration of both the haloalkane (in this case, this compound) and the nucleophile, following second-order kinetics. libretexts.org The nature of the leaving group in SNAr reactions shows a trend that is inverted compared to SN2 reactions, with fluoride often being the best leaving group (F > Cl ≈ Br > I). wikipedia.orgyoutube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining first step. youtube.comyoutube.com

Kinetic Analysis of Transformation Processes

A comprehensive kinetic analysis of the transformation of this compound would involve determining reaction rates, rate constants, and activation parameters for its reactions with various nucleophiles. Such studies are crucial for elucidating the reaction mechanism. Based on studies of analogous compounds, such as 2-fluoro-5-nitropyridine, it is anticipated that the reaction of this compound with nucleophiles like amines would follow a second-order rate law, being first order in both the substrate and the nucleophile.

The rate of reaction is expected to be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles would be expected to react more rapidly. The solvent polarity and its ability to stabilize the charged intermediates can also significantly affect the reaction rate.

A hypothetical data table for a kinetic study might look as follows, although it must be stressed that this is illustrative due to the absence of specific experimental data for this compound in the available literature.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|---|

| Piperidine | Methanol | 25 | Data not available |

| Aniline | Methanol | 25 | Data not available |

| Piperidine | Acetone | 25 | Data not available |

Characterization of Intermediates and Transition States

The nucleophilic aromatic substitution reaction of this compound is expected to proceed via a two-step addition-elimination mechanism, involving a Meisenheimer complex as a key intermediate. This intermediate is a resonance-stabilized, negatively charged species formed by the attack of the nucleophile on the carbon atom bearing the fluorine atom. The electron-withdrawing nitro group at the para position is crucial for stabilizing this intermediate by delocalizing the negative charge.

The characterization of such transient species is challenging but can sometimes be achieved using spectroscopic techniques like NMR, UV-Vis, and IR spectroscopy, particularly at low temperatures where the intermediate may have a longer lifetime. For instance, the appearance of new signals in the ¹H or ¹³C NMR spectrum or a shift in the absorption maxima in the UV-Vis spectrum upon addition of a nucleophile could provide evidence for the formation of the Meisenheimer complex.

The transition states are even more fleeting and are typically investigated through computational chemistry methods. Quantum mechanical calculations could be employed to model the reaction pathway, locate the transition state structures, and calculate their energies. These calculations would provide insights into the geometry of the transition states and the energy barriers for the formation and breakdown of the Meisenheimer intermediate. For the reaction of this compound, the first transition state would lead to the formation of the Meisenheimer complex, and the second would involve the expulsion of the fluoride leaving group to form the final product.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-nitropyridine |

| Piperidine |

Applications in Advanced Organic Synthesis As a Building Block

Utility in Pharmaceutical Intermediate Synthesis

The strategic placement of the fluoro and nitro substituents on the pyridine (B92270) core makes 5-fluoro-2-nitropyridine a key starting material in the synthesis of various pharmaceutical intermediates. chemicalbook.com The electron-withdrawing nature of these groups activates the pyridine ring for nucleophilic aromatic substitution reactions, facilitating the introduction of diverse functionalities.

Precursor for Diverse Active Pharmaceutical Ingredients (APIs)

As a versatile precursor, this compound is instrumental in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). ruifuchems.com Its ability to undergo various chemical transformations allows for the systematic assembly of complex molecular frameworks. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized, while the fluorine atom can be displaced by a variety of nucleophiles. This dual reactivity provides a powerful platform for the generation of diverse molecular libraries for drug discovery programs.

| Precursor | API Class (Potential) | Key Transformation |

| This compound | Kinase Inhibitors | Nucleophilic Aromatic Substitution |

| This compound | Antiviral Agents | Reduction of Nitro Group, Amidation |

| This compound | Antibacterial Agents | Cyclization Reactions |

Incorporation into Complex Bioactive Drug Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The incorporation of this compound into more complex bioactive drug scaffolds is a common strategy to enhance pharmacological activity. chemimpex.com The fluorine atom can improve metabolic stability and binding affinity, while the nitro group can serve as a handle for further chemical elaboration or can itself contribute to the biological activity of the final compound. ruifuchems.comchemimpex.comresearchgate.netchemicalbook.com

Application in Agrochemical Development

The unique electronic properties conferred by the fluorine and nitro groups also make this compound an attractive building block for the development of novel agrochemicals. chemicalbook.comguidechem.com Many modern pesticides contain fluorinated and heterocyclic moieties to enhance their efficacy and selectivity. nih.gov

Synthesis of Herbicides, Fungicides, and Insecticides

This compound serves as a key intermediate in the synthesis of a range of agrochemicals, including herbicides, fungicides, and insecticides. chemicalbook.comchemicalbook.comchemicalbook.com Its reactive sites allow for the introduction of various toxophoric groups and substituents that modulate the biological activity and spectrum of the resulting pesticides. The pyridine core is a common feature in many successful agrochemicals, and the specific substitution pattern of this compound provides a unique starting point for the design of new active ingredients. nih.gov

| Agrochemical Class | Target Pest/Weed | Key Synthetic Step |

| Herbicides | Broadleaf Weeds | Ether Synthesis |

| Fungicides | Powdery Mildew | Amine Condensation |

| Insecticides | Sucking Insects | Heterocycle Formation |

Contribution of Fluorine and Nitro Groups to Enhanced Bioactivity

The presence of both a fluorine atom and a nitro group in molecules derived from this compound can significantly enhance their bioactivity. chemicalbook.com Fluorine substitution is known to increase the lipophilicity of a molecule, which can improve its penetration through biological membranes. It can also block sites of metabolic degradation, leading to a longer half-life and increased potency. researchgate.net The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, which can be crucial for its interaction with the target enzyme or receptor. svedbergopen.com

Construction of Heterocyclic Systems

Beyond its direct application in the synthesis of bioactive compounds, this compound is a valuable tool for the construction of more complex heterocyclic systems. chemicalbook.comchemimpex.comchemicalbook.com The reactivity of the pyridine ring allows for its use in various cyclization reactions to form fused and polycyclic heterocyclic compounds. These resulting scaffolds are often of great interest in medicinal and materials chemistry due to their unique three-dimensional structures and electronic properties.

Synthesis of Imidazopyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine scaffolds, which are core structures in many biologically active compounds, can be envisioned starting from this compound. The key strategy involves its conversion into the crucial intermediate, 5-fluoro-pyridine-2,3-diamine. While direct conversion pathways are not extensively documented, a plausible synthetic route can be proposed based on established pyridine chemistry.

This multi-step conversion would likely proceed as follows:

Reduction of the Nitro Group: The initial step is the reduction of the 2-nitro group to an amine, yielding 5-fluoro-2-aminopyridine.

Nitration: Subsequent nitration of 5-fluoro-2-aminopyridine would introduce a nitro group at the 3-position, a step guided by the directing effects of the existing amino group.

Final Reduction: A second reduction step would convert the newly introduced 3-nitro group into an amine, affording the target precursor, 5-fluoro-pyridine-2,3-diamine.

Once the 5-fluoro-pyridine-2,3-diamine is obtained, it can undergo cyclocondensation with various reagents to form the fused imidazole ring. For instance, reaction with carboxylic acids or their derivatives under dehydrating conditions, or with aldehydes followed by an oxidative cyclization, yields the corresponding 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines nih.govirb.hr. This approach highlights the role of this compound as a foundational material for accessing this important class of heterocycles.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Nitro Reduction | H₂, Pd/C or SnCl₂ | 5-Fluoro-2-aminopyridine |

| 2 | Nitration | HNO₃, H₂SO₄ | 5-Fluoro-3-nitro-pyridin-2-amine |

| 3 | Nitro Reduction | H₂, Pd/C or SnCl₂ | 5-Fluoro-pyridine-2,3-diamine |

| 4 | Cyclocondensation | R-COOH or R-CHO | 2-Substituted-6-fluoro-1H-imidazo[4,5-b]pyridine |

Formation of Quinoline and Quinolone Scaffolds

This compound can also be considered a potential starting material for the synthesis of fluorinated quinoline and quinolone scaffolds. A primary method for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group wikipedia.orgjk-sci.comorganic-chemistry.org.

To utilize this compound in a Friedländer synthesis, it must first be converted into a suitable 2-amino-3-carbonylpyridine derivative. This transformation requires a series of functional group manipulations:

Nitro Group Reduction: The 2-nitro group is reduced to form 5-fluoro-2-aminopyridine.

Introduction of a Carbonyl Group: A formyl (-CHO) or acetyl (-COCH₃) group must be introduced at the C-3 position. This can be a challenging step requiring strategies such as directed ortho-metalation followed by reaction with an appropriate electrophile.

Once the 2-amino-5-fluoro-3-carbonylpyridine precursor is synthesized, its acid- or base-catalyzed reaction with a ketone or aldehyde containing an α-active methylene group will induce cyclocondensation to yield the corresponding 6-fluoroquinoline derivative alfa-chemistry.comnih.gov. This synthetic utility underscores the potential of this compound as a building block for creating complex, fluorinated heterocyclic systems relevant to medicinal chemistry.

| Precursor Requirement for Friedländer Synthesis | Proposed Conversion from this compound |

| A 2-aminoaryl aldehyde or ketone. | 1. Reduction of the nitro group to an amine. 2. Introduction of a formyl or acetyl group at the C-3 position. |

| A compound with an α-methylene group (e.g., ketone, ester). | N/A (This is the reaction partner). |

Preparation of Thiadiazole Hybrid Compounds

The preparation of hybrid molecules incorporating both a pyridine and a thiadiazole ring can be achieved using this compound as an electrophilic component. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the 2-nitro group and the ring nitrogen. This makes the fluorine atom at the C-5 position a viable leaving group for substitution by a suitable nucleophile.

A direct method for creating a pyridine-thiadiazole hybrid involves the reaction of this compound with a thiadiazole derivative bearing a thiol (-SH) group. For example, 5-substituted-1,3,4-thiadiazole-2-thiols can act as potent sulfur nucleophiles. In the presence of a base, the thiol is deprotonated to a thiolate, which then attacks the C-5 position of this compound, displacing the fluoride (B91410) ion to form a stable C-S bond rsc.orgspringernature.com. The resulting product is a 2,5-disubstituted-1,3,4-thiadiazole linked to a 2-nitropyridine moiety at the 5-position. This reaction provides a straightforward and efficient route to novel hybrid compounds that combine the chemical features of both heterocyclic systems.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | A mercapto-thiadiazole derivative | Nucleophilic Aromatic Substitution (SNAr) | Pyridyl-thiadiazole hybrid |

Development of Radiolabeled Compounds for Research Applications

This compound is a valuable precursor for the synthesis of fluorine-18 (¹⁸F) labeled compounds, which are used as tracers in Positron Emission Tomography (PET) imaging nih.govwustl.eduresearchgate.net. PET is a highly sensitive molecular imaging technique that requires radiopharmaceuticals labeled with positron-emitting radionuclides, with ¹⁸F being one of the most important due to its favorable decay characteristics nih.gov. The development of novel ¹⁸F-labeled tracers is crucial for studying physiological and pathological processes in vivo.

The structure of this compound is well-suited for radiofluorination via nucleophilic aromatic substitution. The nitro group at the C-2 position is a strong electron-withdrawing group, which powerfully activates the pyridine ring for nucleophilic attack. This makes the nitro group itself an excellent leaving group for substitution with no-carrier-added [¹⁸F]fluoride epa.govnih.gov. The resulting product, [2-¹⁸F]-2,5-difluoropyridine, is an important radiolabeled building block that can be further elaborated into more complex PET tracers for imaging specific biological targets like enzymes or receptors nih.gov.

Strategies for ¹⁸F-Labeling

The primary strategy for the ¹⁸F-labeling of this compound is a one-step nucleophilic heteroaromatic substitution (SNAr) reaction. This method allows for the direct incorporation of the ¹⁸F radionuclide by displacing the 2-nitro group epa.govresearchgate.net.

The key aspects of this radiolabeling strategy are:

Activation of [¹⁸F]Fluoride: The [¹⁸F]fluoride is typically produced as an aqueous solution and must be activated for the nucleophilic reaction. This is commonly achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base like potassium carbonate. The complex is then dried azeotropically to remove water, which would otherwise hinder the nucleophilicity of the fluoride ion nih.govradiologykey.com.

Reaction Conditions: The radiofluorination reaction is carried out by heating the precursor, this compound, with the activated K[¹⁸F]F-K₂₂₂ complex in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Temperatures for nitro-group displacement are typically high, often in the range of 140–180°C, to achieve high radiochemical yields in short reaction times nih.govepa.gov.

Purification: After the reaction, the desired radiolabeled product, [2-¹⁸F]-2,5-difluoropyridine, is separated from the unreacted precursor and other impurities using techniques like semi-preparative high-performance liquid chromatography (HPLC).

This strategy is efficient and produces the radiolabeled compound with high specific activity, which is essential for PET imaging applications where only tracer amounts of the compound are administered.

| Parameter | Description |

| Precursor | This compound |

| Radionuclide | Fluorine-18 ([¹⁸F]F⁻) |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Leaving Group | Nitro group (-NO₂) at C-2 |

| Key Reagents | K[¹⁸F]F, Kryptofix 2.2.2 (K₂₂₂), K₂CO₃ |

| Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) |

| Temperature | 140–180°C |

| Product | [2-¹⁸F]-2,5-difluoropyridine |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. For instance, in a study of the related molecule 2-chloro-5-nitropyridine, DFT calculations were used to determine the HOMO and LUMO energies, revealing that charge transfer occurs within the molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap for this related compound was calculated, providing a quantitative measure of its reactivity. researchgate.net A similar computational approach for 5-Fluoro-2-nitropyridine would elucidate its electronic stability and charge transfer characteristics.

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap suggests high chemical reactivity and low kinetic stability. A large gap suggests low reactivity and high stability. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The theory posits that the most significant contributions to the interaction energy during a reaction come from these frontier orbitals.

By analyzing the distribution and symmetry of the HOMO and LUMO across the this compound molecule, one can predict the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, as this is where the most available electrons reside. Conversely, regions with high LUMO density are prone to nucleophilic attack. This analysis is crucial for understanding the regioselectivity of reactions involving this compound and for designing synthetic pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wave function. It offers a good balance between accuracy and computational cost, making it a valuable tool for studying medium-sized organic molecules like this compound.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this would involve finding the most stable arrangement of the pyridine (B92270) ring and its fluoro and nitro substituents.

In a computational study of 2-chloro-5-nitropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the molecular geometry. researchgate.net The calculated bond lengths and angles were then compared with experimental data for similar compounds to validate the computational model. researchgate.net A similar conformational analysis for this compound would provide a precise model of its structure, which is the foundation for calculating all other molecular properties.

| Parameter | Description | Example from a related compound (2-chloro-5-nitropyridine) researchgate.net |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C bonds: ~1.39 Å, C-N bonds: ~1.34 Å, N-O bonds: ~1.22 Å |

| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Angles within the pyridine ring: ~117-124° |

| Dihedral Angles (°) | The angle between two intersecting planes. | Defines the orientation of the nitro group relative to the pyridine ring. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. Each calculated frequency can be visualized as a specific normal mode of vibration, allowing for a detailed assignment of the experimental spectral bands.

For the analogous molecule 5-bromo-2-nitropyridine, DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set were performed to compute its harmonic vibrational frequencies. nih.gov The theoretical wavenumbers were scaled to achieve better agreement with the experimental FT-IR and FT-Raman spectra. nih.gov A detailed interpretation of the spectra was then reported based on the calculated Potential Energy Distribution (PED). nih.gov For this compound, this approach would allow for the assignment of characteristic vibrations, including:

C-H stretching and bending modes of the pyridine ring.

Pyridine ring stretching and deformation modes.

Asymmetric and symmetric stretching modes of the NO₂ group.

C-F stretching and bending modes.

Theoretical calculations have become an indispensable tool in the analysis and interpretation of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of molecules.

DFT benchmark studies have shown that accurate prediction of ¹H and ¹³C chemical shifts can be achieved by selecting appropriate functionals and basis sets, often combined with a solvent model. mdpi.comnih.gov For example, geometries are commonly optimized at the B3LYP-D3/6-311G(d,p) level, followed by GIAO calculations with functionals like WP04 or ωB97X-D for chemical shift prediction. nih.gov Applying this methodology to this compound would yield theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these calculated values with experimental data helps to confirm the molecular structure and assign the observed resonances unambiguously.

Mapping of Electrostatic Potential Surfaces (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface reveals distinct regions of charge localization. The most negative potential (red) is concentrated around the oxygen atoms of the nitro (NO₂) group, due to their high electronegativity. This region is susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms on the pyridine ring and near the nitrogen atom of the ring exhibit a positive potential (blue), making them likely sites for nucleophilic attack. The fluorine atom, being highly electronegative, also influences the electron distribution on the ring. This analysis is crucial for predicting the molecule's interaction with other chemical species and its role in chemical reactions. In a study on a complex molecule containing a fluoro-pyridine moiety, it was similarly noted that nitrogen atoms contribute to nucleophilic sites while oxygen atoms are centers for electrophilic attack. tandfonline.com

Interactive Data Table: MEP Color Coding and Reactivity

| Color Region | Electrostatic Potential | Type of Attack Predicted | Location on this compound |

| Red | Most Negative | Electrophilic | Oxygen atoms of the Nitro group |

| Blue | Most Positive | Nucleophilic | Hydrogen atoms on the pyridine ring |

| Green | Near Zero | --- | Carbon backbone of the ring |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, including its conformational changes and interactions with its environment, such as solvents or biological macromolecules.

While specific MD simulation studies on this compound are not extensively documented, the methodology is widely applied to substituted pyridine derivatives to understand their behavior in various systems. nih.gov For instance, MD simulations can be used to model how this compound interacts with the active site of an enzyme. By simulating the movements and calculating the binding free energies, researchers can predict the stability of the molecule-enzyme complex. nih.gov Such studies reveal key intermolecular interactions, like hydrogen bonds and electrostatic interactions, that govern the binding process. nih.gov Additionally, simulations can elucidate the dynamic behavior of the compound in different solvents, providing insights into its solubility and stability, or even model its behavior under extreme conditions like combustion. ucl.ac.ukresearchgate.net

Interactive Data Table: Applications of MD Simulations for this compound

| Simulation Focus | Information Gained | Potential Application |

| Protein-Ligand Binding | Binding affinity, interaction modes, conformational changes | Drug Design |

| Solvation Behavior | Solvation free energy, diffusion rates, solvent structure | Formulation, Reaction kinetics |

| Material Properties | Conformational dynamics, intermolecular forces | Materials Science |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. researchgate.net From these orbital energies, several global reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Resistance to charge transfer, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1 / η), indicating a higher reactivity.

For this compound, the electron-withdrawing nature of the fluoro and nitro groups is expected to lower both the HOMO and LUMO energy levels and influence the reactivity indices.

Interactive Data Table: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Measure of electron-donating ability |

| Electron Affinity (A) | -ELUMO | Measure of electron-accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

Aromaticity Analysis using NICS Descriptors

Aromaticity is a fundamental concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify it. github.io NICS values are calculated at specific points in space, typically at the geometric center of a ring (NICS(0)) and at a point 1 Å above the center (NICS(1)), to probe the magnetic shielding arising from π-electron delocalization. github.io

Aromatic compounds sustain a diatropic ring current in the presence of an external magnetic field, leading to negative (shielded) NICS values. Conversely, antiaromatic compounds have positive (deshielded) NICS values, while non-aromatic compounds have NICS values near zero.

For the pyridine ring in this compound, NICS calculations would quantify its degree of aromaticity. While pyridine itself is aromatic, the presence of strong electron-withdrawing substituents like the nitro and fluoro groups can reduce the electron density in the π-system, which would likely lead to less negative NICS values compared to unsubstituted pyridine, indicating a slight decrease in aromatic character.

Interactive Data Table: NICS Values and Aromaticity

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |

| Benzene (Reference) | ~ -9.7 | ~ -11.5 | Aromatic |

| Pyridine (Reference) | ~ -9.6 | ~ -12.1 | Aromatic |

| This compound | Predicted to be less negative than pyridine | Predicted to be less negative than pyridine | Aromatic |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for technologies like optical switching and frequency conversion. tcichemicals.com Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. ias.ac.in

This compound possesses features that make it a candidate for NLO applications. The pyridine ring acts as a π-conjugated bridge, while the nitro group is a powerful electron acceptor. The interplay between the π-system and the acceptor group can lead to significant intramolecular charge transfer upon excitation, a key factor for NLO activity.

Computational studies can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.gov A large β value is indicative of a strong second-order NLO response. Theoretical calculations for nitropyridine derivatives have shown that they can possess substantial NLO efficiencies. ibm.com The investigation of these parameters for this compound would help in assessing its potential for use in photonic and optoelectronic devices. ias.ac.in

Interactive Data Table: Calculated NLO Properties

| Property | Symbol | Significance in NLO |

| Dipole Moment | μ | Influences molecular alignment and packing in bulk material |

| Polarizability | α | Linear response of the electron cloud to an electric field |

| First-Order Hyperpolarizability | β | Measure of the second-order NLO response |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 5-Fluoro-2-nitropyridine, offering precise information about the proton and fluorine environments within the molecule.

¹H NMR for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to determine the chemical environment of the hydrogen atoms in the this compound ring. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields. The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons and the fluorine atom, are crucial for assigning each proton to its specific position on the pyridine (B92270) ring.

¹⁹F NMR for Characterization of Fluorine Chemical Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the chemical environment of the fluorine atom in this compound. The chemical shift of the fluorine nucleus is highly dependent on the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing nitro group is expected to deshield the fluorine atom, resulting in a downfield chemical shift.

Furthermore, the fluorine signal will exhibit coupling to the adjacent protons, providing valuable connectivity information. The magnitude of these coupling constants (J-coupling) can offer insights into the through-bond and through-space interactions within the molecule.

Application of Multinuclear NMR Techniques

Beyond ¹H and ¹⁹F NMR, multinuclear NMR techniques, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR, can provide a more complete picture of the molecular structure. ¹³C NMR spectroscopy would reveal the chemical shifts of the five carbon atoms in the pyridine ring, with the carbons attached to the fluorine and nitro groups showing characteristic shifts due to the strong electronic effects of these substituents.

Infrared (IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, each corresponding to a specific molecular vibration. Key vibrational modes include: